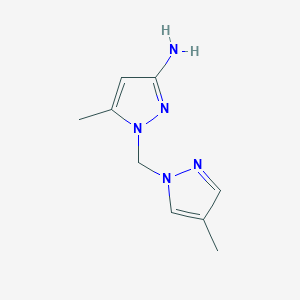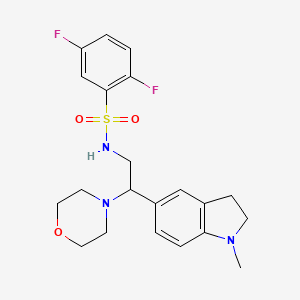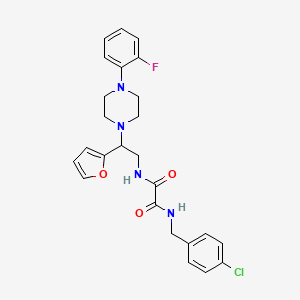
2-chloro-6-fluoro-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-6-fluoro-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a synthetic compound known for its versatile applications in medicinal chemistry. The compound belongs to the benzamide class, often researched for its pharmacological properties. Its structure, featuring a blend of chloro, fluoro, and pyrazole groups, lends itself to a range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-6-fluoro-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide generally involves multi-step organic synthesis. Starting with benzamide derivatives, strategic halogenation and the introduction of the pyrazole moiety under controlled temperatures and pressures are essential. Solvents like dichloromethane and reagents such as N,N-Diisopropylethylamine (DIPEA) are frequently used in the reaction conditions to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, automation in batch reactors with precise temperature and pressure control can enhance the efficiency of production. Ensuring the purity and consistency of the product requires rigorous quality control processes, including chromatography and spectroscopy analysis.
Types of Reactions:
Oxidation: Reacts with oxidizing agents to form various oxygenated products.
Reduction: Hydrogenation can modify the pyrazole ring, altering the compound's properties.
Substitution: Undergoes nucleophilic aromatic substitution (S_NAr) reactions, typically with bases or nucleophiles to replace the halogen atoms.
Common Reagents and Conditions:
Oxidation: Uses agents such as potassium permanganate (KMnO_4) under acidic conditions.
Reduction: Catalytic hydrogenation with palladium on carbon (Pd/C) under atmospheric hydrogen.
Substitution: Bases like sodium methoxide (NaOMe) in methanol at reflux temperatures.
Major Products: From these reactions, the compound forms various derivatives, such as alcohols, amines, and substituted benzamides, each with distinct biological properties.
Scientific Research Applications
2-chloro-6-fluoro-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide is notable in:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studies reveal its potential as an enzyme inhibitor.
Medicine: Research is ongoing into its role as a potential therapeutic agent in treating inflammation and certain cancers.
Industry: Utilized in the development of agrochemicals and specialty chemicals due to its stable nature and reactive sites.
Mechanism of Action
The compound exerts its effects through a specific interaction with molecular targets. The presence of the chloro and fluoro groups enhances its binding affinity to certain receptors, potentially inhibiting their function. These interactions disrupt the normal biochemical pathways, leading to therapeutic effects such as anti-inflammatory responses or inhibition of cancer cell proliferation.
Comparison with Similar Compounds
2-chloro-N-(2-(1H-pyrazol-1-yl)ethyl)benzamide
6-fluoro-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide
2-chloro-6-fluoro-N-ethylbenzamide
Uniqueness: What sets 2-chloro-6-fluoro-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide apart is the combined presence of chloro, fluoro, and furan-pyrazole groups. This unique structure enhances its chemical stability and specificity in biological interactions, offering advantages over simpler analogues in both research and application.
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN3O2/c17-13-2-1-3-14(18)15(13)16(22)19-5-6-21-9-12(8-20-21)11-4-7-23-10-11/h1-4,7-10H,5-6H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFWZJLQEALMKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NCCN2C=C(C=N2)C3=COC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[3-(4-Fluorobenzoyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2861583.png)
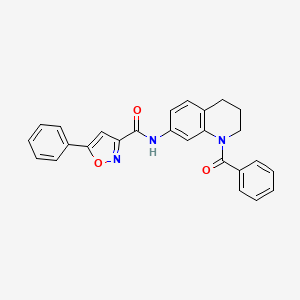
![3-(3,4-dichlorobenzyl)-1-methyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)

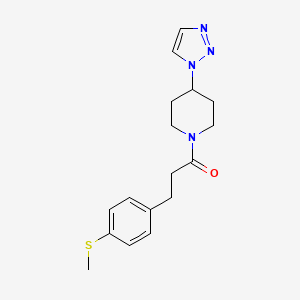
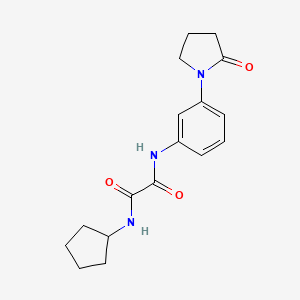
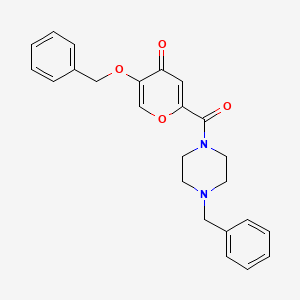
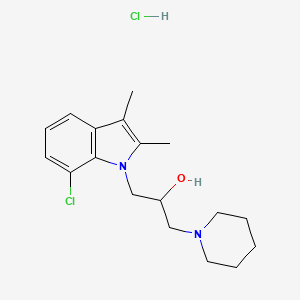
![5-(4-fluorophenyl)-2-((2-morpholino-2-oxoethyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2861597.png)
![ethyl 1-(4-fluorophenyl)-6-oxo-4-({[2-(trifluoromethyl)phenyl]carbamoyl}methoxy)-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2861598.png)
![({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}[(3,5-dichlorophenyl)methyl]sulfamoyl)(methyl)amine](/img/structure/B2861601.png)
